molecular formula C80H164O4Si B1149800 TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 CAS No. 151395-68-5

TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95

Cat. No.: B1149800
CAS No.: 151395-68-5
M. Wt: 1218.24126
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Description

TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is a high molecular weight organosilane compound with the molecular formula C80H164O4Si and a molecular weight of 1218.24 g/mol . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. The structure of this silane, featuring four long-branched 2-octyldodecyloxy chains, suggests significant utility in advanced materials science. Researchers can leverage this compound as a key precursor or modifier for creating hydrophobic surfaces, designing specialty silicones with tailored properties, and developing porous organic-inorganic hybrid materials. Its substantial organic moiety can facilitate self-assembly processes and enhance compatibility in polymer matrices. The technical grade of 95% purity ensures its suitability for a wide range of experimental applications in catalysis, nanotechnology, and surface coating research .

Properties

CAS No.

151395-68-5

Molecular Formula

C80H164O4Si

Molecular Weight

1218.24126

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Innovations for Tetrakis 2 Octyldodecyloxy Silane

Precursor Synthesis and Alkoxylation Pathways for Long-Chain Alcohols

The key precursor for Tetrakis(2-octyldodecyloxy)silane is the C20 branched-chain primary alcohol, 2-octyldodecanol. This alcohol is commercially produced via the Guerbet condensation of 1-decanol. wikipedia.org The Guerbet reaction is a self-condensation of a primary alcohol at high temperatures to form a β-alkylated dimer alcohol. The reaction proceeds through a sequence of dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation, often facilitated by catalysts. For the synthesis of 2-octyldodecanol, two molecules of decyl alcohol condense in the presence of a catalyst, such as sodium hydroxide (B78521) and nickel, at elevated temperatures (230°-250° C). chemicalbook.com

Esterification Reactions and Optimizations

Esterification of long-chain alcohols like 2-octyldodecanol is a fundamental reaction to produce esters that serve as important intermediates or final products in various industries. srce.hr The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. nih.gov To drive the reaction towards completion, especially with valuable long-chain alcohols, an excess of the carboxylic acid can be used, with subsequent removal by neutralization and water extraction. sciencemadness.org Another optimization strategy is the use of a Dean-Stark apparatus to remove the water formed during the reaction, thereby shifting the equilibrium to favor ester formation. sciencemadness.org

Catalysts play a crucial role in optimizing esterification. While traditional mineral acids like sulfuric acid are effective, they can lead to side reactions. srce.hr Research has explored more benign and selective catalysts. For instance, ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be an effective catalyst for the esterification of long-chain fatty acids and alcohols. acs.org The proposed mechanism involves the activation of the carboxylic acid through ligand exchange with the hydrated ferric cation. acs.org The reactivity in esterification is also influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary or tertiary alcohols. researchgate.net

Table 1: Catalyst and Condition Optimization in Esterification of Long-Chain Alcohols

Catalyst SystemReactantsConditionsKey FindingsReference(s)
Sulfuric AcidDodecanedioic acid and long-chain/branched alcohols120–130 °C, 4 hYields depend on alcohol structure and miscibility. srce.hr srce.hr
Ferric Chloride HexahydrateLong-chain fatty acids and alcoholsRefluxing mesitylene, 6 hHigh yields for primary alcohols; effective for bulky alcohols. acs.org acs.org
p-Toluenesulfonic acid (pTsOH)Acetic acid and 1-octanol/1-nonanolToluene, Dean-Stark trapDrives reaction to completion by removing water. sciencemadness.org sciencemadness.org
Copper-Nickel Co-catalyst1-decanol (for precursor synthesis)220°C, 1 hourHigh yield (91.0%) and selectivity (95.5%) for Guerbet reaction. google.com google.com

Etherification Strategies

Etherification provides another route to functionalize long-chain alcohols, creating ethers with different physical and chemical properties. For a sterically hindered alcohol like 2-octyldodecanol, specific strategies may be required. The Mitsunobu reaction, for example, allows for the formation of an ether linkage between an alcohol and a phenolic compound under mild conditions. Another approach involves the Williamson ether synthesis, though this typically requires conversion of the alcohol to its alkoxide first. Etherification can also be achieved by reacting the alcohol with reagents like propylene (B89431) glycol to produce glycol ethers. These reactions expand the utility of long-chain alcohols by introducing different polarities and functionalities into the molecule.

Silane (B1218182) Formation Methodologies

The synthesis of Tetrakis(2-octyldodecyloxy)silane involves the formation of four Si-O-C bonds around a central silicon atom. This can be achieved through several distinct chemical pathways.

Transesterification Routes from Silicon Alkoxides

Transesterification is a common and effective method for preparing alkoxysilanes. This process involves the reaction of a readily available silicon alkoxide, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), with a less volatile, higher molecular weight alcohol. In the case of Tetrakis(2-octyldodecyloxy)silane, the reaction would involve heating TEOS with four equivalents of 2-octyldodecanol.

The reaction is an equilibrium process that is driven forward by the removal of the more volatile alcohol byproduct (ethanol or methanol). This is typically achieved by distillation. An acid or base catalyst can be employed to increase the reaction rate. The large steric bulk of the 2-octyldodecyl group might necessitate more forcing conditions, such as higher temperatures and efficient removal of the leaving alcohol, to achieve full substitution.

Direct Alcoholysis Mechanisms

Direct alcoholysis involves the reaction of a silicon halide, most commonly silicon tetrachloride (SiCl₄), with the alcohol. wikipedia.org This is a highly exothermic and vigorous reaction that produces hydrogen chloride (HCl) as a byproduct.

The reaction proceeds as follows: SiCl₄ + 4 R-OH → Si(OR)₄ + 4 HCl (where R = 2-octyldodecyl)

To drive the reaction to completion and to neutralize the corrosive HCl byproduct, a base is typically added to the reaction mixture. Common bases include tertiary amines like pyridine (B92270) or triethylamine. The amine forms a salt with the HCl (e.g., pyridinium (B92312) chloride), which often precipitates from the reaction mixture and can be removed by filtration. The synthesis of related compounds like tetrakis(trimethylsiloxy)silane (B1585261) utilizes a similar principle, reacting tetrachlorosilane (B154696) with the corresponding silanol (B1196071). chemicalbook.com The purity of the final product is often high after removal of the salt and distillation of the solvent.

Hydrosilylation Approaches utilizing Unsaturated Long-Chain Olefins

Hydrosilylation offers an alternative, multi-step pathway to alkoxysilanes. rsc.org This approach would first require the synthesis of an unsaturated olefin derived from 2-octyldodecanol. This could be achieved by dehydration of the alcohol to form 2-octyldodecene.

Subsequently, a hydrosilane, such as trichlorosilane (B8805176) (HSiCl₃), is added across the double bond of the olefin in the presence of a catalyst. Platinum-based catalysts, like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are highly effective for this transformation. rsc.orgresearchgate.net

The reaction proceeds as follows: R'-CH=CH₂ + HSiCl₃ --(catalyst)--> R'-CH₂CH₂SiCl₃ (where R'-CH₂CH₂ = 2-octyldodecyl)

This would form an intermediate, (2-octyldodecyl)trichlorosilane. To obtain the final Tetrakis(2-octyldodecyloxy)silane, this intermediate would not be directly useful. A more plausible, albeit complex, hydrosilylation route would involve the hydrosilylation of the olefin with a silane already containing three of the desired alkoxy groups, followed by the addition of the fourth. However, a more direct hydrosilylation approach to the target molecule is not straightforward. A more common application of hydrosilylation is to create functionalized silanes that can be used in subsequent reactions. mcmaster.caresearchgate.net

Catalytic Systems in Silane Functionalization and Bond Formation

The formation of the four Si-O-C bonds in Tetrakis(2-octyldodecyloxy)silane is the central challenge of its synthesis. The large steric profile of the 2-octyldodecanol precursor can impede reaction kinetics, necessitating carefully selected catalytic systems to facilitate the reaction.

Noble Metal Catalysis in Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for creating silicon-oxygen bonds. wikipedia.org While traditionally used for Si-C bond formation, it is also applicable to the synthesis of alkoxysilanes (silyl ethers) through the reaction of a hydrosilane with a carbonyl compound (aldehyde or ketone). wikipedia.orgorganic-chemistry.org For a bulky alkoxysilane, this could hypothetically involve the reaction of a precursor like tetrachlorosilane with a reducing agent to form trichlorosilane (HSiCl₃), followed by catalyzed reaction with a ketone.

Noble metals, particularly platinum and rhodium complexes, are highly effective catalysts for this transformation. numberanalytics.com

Platinum Catalysts : Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used in hydrosilylation. wikipedia.orgmdpi.com The generally accepted Chalk-Harrod mechanism proposes that the catalytic cycle involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the unsaturated substrate (e.g., a ketone), migratory insertion of the substrate into the Pt-H bond, and finally, reductive elimination of the silyl (B83357) ether product. mdpi.comacs.org Variations on this mechanism exist, but the fundamental steps highlight the role of the metal in bringing the reactants together and lowering the activation energy. wikipedia.org For sterically hindered substrates, the efficiency of these catalysts can be influenced by the ligand environment around the metal center.

Rhodium Catalysts : Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), also catalyze hydrosilylation reactions effectively and can offer different selectivity compared to platinum. rsc.orggoogle.com Rhodium-catalyzed hydrosilylation of ketones and aldehydes provides a direct route to silyl ethers. rsc.org Recent research has demonstrated that rhodium catalysts can achieve high efficiency and enantioselectivity in the synthesis of Si-stereogenic alkoxysilanes, highlighting their potential for precise molecular construction. rsc.orgrsc.org The mechanism is distinct from C-H silylation and involves steps like the oxidative addition of the silane to the rhodium center. nih.govberkeley.edu

The choice of catalyst and reaction conditions is critical when dealing with bulky precursors like 2-octyldodecanol. The large steric shield could slow down key steps like substrate coordination and migratory insertion, potentially requiring higher catalyst loadings or more reactive catalyst systems.

Table 1: Comparison of Noble Metal Catalysts in Hydrosilylation for Alkoxysilane Synthesis

Catalyst Type Common Examples Key Characteristics Potential Relevance for Bulky Systems
Platinum-based Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst Highly active, widely used in industry, generally follows Chalk-Harrod mechanism. wikipedia.orgmdpi.com High activity may overcome some steric hindrance, but selectivity could be a challenge.
Rhodium-based Wilkinson's Catalyst (RhCl(PPh₃)₃) Often used for asymmetric hydrosilylation, can offer complementary selectivity to platinum. numberanalytics.comrsc.org Potential for high selectivity and efficiency under mild conditions, which is beneficial for complex molecules. rsc.org
Iridium-based [Ir(cod)Cl]₂ Effective for hydrosilylation of various functional groups, sometimes showing unique regioselectivity. mdpi.com May offer alternative reaction pathways where steric hindrance is less of a kinetic barrier.

Acid- and Base-Catalyzed Approaches in Alkoxysilane Synthesis

The most direct and common method for synthesizing tetraalkoxysilanes is the alcoholysis of a silicon halide, typically tetrachlorosilane (SiCl₄), with the corresponding alcohol. This reaction is often facilitated by either acid or base catalysis to manage the hydrogen chloride (HCl) byproduct and accelerate the reaction rate. mdpi.com The synthesis of Tetrakis(2-octyldodecyloxy)silane would involve the reaction of SiCl₄ with four equivalents of 2-octyldodecanol.

Base-Catalyzed Approaches : In this method, a stoichiometric amount of a base, such as an amine (e.g., pyridine, triethylamine), is added to the reaction mixture. The base acts as an HCl scavenger, reacting with the liberated HCl to form a salt (e.g., pyridinium chloride). This prevents the buildup of corrosive acid and drives the reaction to completion according to Le Châtelier's principle. For sterically hindered alcohols, the nucleophilic attack on the silicon center can be slow, requiring elevated temperatures. The choice of amine base is important; a non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.

Acid-Catalyzed Approaches : While less common for this specific transformation due to the production of HCl, acid catalysis can be employed in related alkoxysilane syntheses, such as transesterification. In such cases, a Lewis acid or Brønsted acid can activate the silicon center, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. google.com However, for the direct alcoholysis of SiCl₄, the reaction is autocatalytic to some extent due to the production of HCl, but controlling the reaction and preventing side reactions can be challenging.

The significant steric bulk of the 2-octyldodecyl group makes the final substitution steps on the silicon center particularly difficult. A base-catalyzed approach is generally more practical for driving the reaction to completion and achieving a high yield of the fully substituted tetraalkoxysilane.

Table 2: Comparison of Acid- and Base-Catalyzed Methods for Alkoxysilane Synthesis

Catalysis Type Mechanism Advantages Disadvantages
Base-Catalyzed (e.g., Amine) The base acts as an HCl scavenger, driving the equilibrium towards the product. Efficiently removes corrosive HCl byproduct; drives reaction to completion; generally high yields. Requires stoichiometric amounts of base, leading to salt byproduct that must be filtered; purification can be more complex.
Acid-Catalyzed (e.g., Lewis Acid) The acid catalyst activates the silicon center, increasing its electrophilicity for alcohol attack. google.com Catalytic amounts are sufficient; no salt byproduct from the catalyst itself. The reaction produces HCl, which can lead to side reactions or degradation if not managed; less common for direct alcoholysis of SiCl₄.

Innovative Reaction Technologies for Precision Synthesis

To overcome the challenges associated with the synthesis of sterically crowded molecules like Tetrakis(2-octyldodecyloxy)silane, modern reaction technologies that offer precise control over reaction parameters are increasingly being explored.

Micro Flow Reactor Applications in Silane Chemistry

Microreactors, or flow reactors, are devices with channels of sub-millimeter dimensions where chemical reactions occur. researchgate.netresearchgate.net This technology offers significant advantages over traditional batch reactors, particularly for reactions that are fast, exothermic, or involve hazardous reagents. nih.govmdpi.com

The alcoholysis of tetrachlorosilane is highly exothermic, and in a large-scale batch reactor, localized "hot spots" can lead to poor temperature control, promoting side reactions and reducing product purity. Micro flow reactors provide a vastly superior surface-area-to-volume ratio, enabling near-instantaneous heat dissipation and precise temperature control throughout the reaction zone. mdpi.com

Table 3: Batch vs. Micro Flow Reactor for Alkoxysilane Synthesis

Parameter Batch Reactor Micro Flow Reactor
Heat Transfer Poor; potential for hot spots and temperature gradients. Excellent; high surface-area-to-volume ratio allows for precise, uniform temperature control. mdpi.com
Mixing Can be inefficient, especially on larger scales. Highly efficient due to short diffusion distances. nih.gov
Safety Larger volumes of hazardous materials present at one time. Small reactor volume enhances safety; leaks are minimized. core.ac.uk
Process Control Difficult to precisely control residence time. Precise control over residence time, stoichiometry, and temperature. nih.gov
Scalability "Scaling up" can be challenging and change reaction outcomes. "Scaling out" by running multiple reactors in parallel is straightforward. researchgate.net

Mechanochemical Reactor Systems in Organosilane Synthesis

Mechanochemistry is an emerging field where chemical reactions are induced by mechanical force, such as grinding or milling, often in the absence of a solvent. rsc.org This technique can promote reactions between solid-state reactants and can access different reaction pathways compared to traditional solution-phase chemistry.

In the context of organosilane synthesis, mechanochemical reactors, like high-pressure ball mills, have been used for the direct synthesis of tetraalkoxysilanes from metallic silicon and alcohols. rsc.org Research has demonstrated that high conversion of silicon and high selectivity for the tetraalkoxysilane product can be achieved at temperatures lower than those required in conventional processes. rsc.org For a molecule like Tetrakis(2-octyldodecyloxy)silane, a mechanochemical approach could potentially involve milling silicon powder with 2-octyldodecanol in the presence of a suitable catalyst (e.g., a copper salt). The intense mixing and continuous generation of fresh reactive surfaces inside the mill could help overcome the steric barriers associated with the bulky alcohol.

This solvent-free or low-solvent method represents a green chemistry approach, reducing waste and potentially simplifying product workup.

Post-Synthetic Purification and Isolation Techniques in Academic Laboratories

After the synthesis of Tetrakis(2-octyldodecyloxy)silane, the crude reaction mixture will contain the desired product, unreacted starting materials, catalyst residues, and byproducts such as amine hydrohalide salts and partially substituted siloxanes. A multi-step purification process is essential to isolate the product at high purity ("tech-95" indicates 95% purity).

Given the high molecular weight and non-polar nature of Tetrakis(2-octyldodecyloxy)silane, the following techniques are typically employed in an academic setting:

Filtration : The first step is typically a simple filtration to remove any solid byproducts, most notably the ammonium (B1175870) salt formed if a base scavenger was used in the synthesis. Washing the filter cake with a non-polar solvent (e.g., hexane) ensures that all the product is recovered.

Solvent Removal/Evaporation : The solvent used for the reaction and washing is removed under reduced pressure using a rotary evaporator.

High-Vacuum Distillation : Due to its high molecular weight, the product will have a very high boiling point. High-vacuum distillation (or short-path distillation) can be effective for removing lower-boiling impurities, such as any remaining 2-octyldodecanol or volatile siloxane species. However, distillation of the product itself may not be feasible if it is thermally unstable or has a boiling point beyond the capabilities of standard laboratory vacuum pumps.

Column Chromatography : This is a crucial step for achieving high purity. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica (B1680970) gel column. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate (B1210297) or dichloromethane), is used to separate the components. acs.org The non-polar Tetrakis(2-octyldodecyloxy)silane will elute first, while more polar impurities (like residual alcohol and partially substituted silanes) will be retained more strongly on the silica gel. Fractions are collected and analyzed (e.g., by TLC or NMR) to identify and combine those containing the pure product.

Treatment with Scavengers : In some cases, specialized purification methods are used. For instance, treatment with zinc compounds can remove halide impurities. google.com Reactive solid-phase scavengers can also be used to bind and remove specific impurities from the solution phase. cmu.edu

The combination of these techniques allows for the effective isolation of high-purity Tetrakis(2-octyldodecyloxy)silane, suitable for its intended technical applications.

Table 4: Summary of Purification Techniques for Tetrakis(2-octyldodecyloxy)silane

Technique Purpose Rationale for a High MW, Non-polar Silane
Filtration Removal of solid byproducts (e.g., amine salts). Simple and effective first step to remove insoluble impurities from the crude reaction mixture.
High-Vacuum Distillation Removal of volatile impurities (e.g., residual alcohol, solvent). Effective for separating components with significantly different boiling points. The target compound itself is likely non-volatile.
Silica Gel Column Chromatography Separation based on polarity. acs.org Excellent for separating the non-polar product from more polar impurities like residual alcohol and partially reacted silanols. acs.org
Treatment with Scavengers Removal of specific trace impurities (e.g., halides, metals). google.comcmu.edu Can be used as a final polishing step to achieve very high purity by targeting specific residual contaminants.

Elucidation of Molecular Structure and Conformational Dynamics of Tetrakis 2 Octyldodecyloxy Silane Through Advanced Spectroscopic and Computational Approaches

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of TETRAKIS(2-OCTYLDODECYLOXY)SILANE, providing precise information about the electronic environment of each nucleus within the molecule.

Multi-Nuclear NMR for Silicon, Carbon, and Proton Environments (e.g., ¹H, ¹³C, ²⁹Si NMR)

A multi-nuclear NMR approach allows for a comprehensive mapping of the molecule's atomic framework.

¹H NMR: The proton NMR spectrum is dominated by signals from the four identical 2-octyldodecyloxy ligands. The spectrum is characterized by broad, overlapping signals from the numerous methylene (B1212753) (CH₂) groups of the long alkyl chains, typically found in the 1.2-1.4 ppm range. More distinct signals include the terminal methyl (CH₃) groups appearing further upfield around 0.8-0.9 ppm. The methylene protons adjacent to the silicon-ether oxygen (Si-O-CH₂-) are deshielded and would be expected to appear around 3.6-3.8 ppm. The methine proton (-CH-) at the branch point of the alkyl chain would likely resonate around 1.5-1.7 ppm.

¹³C NMR: The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. For the 2-octyldodecyloxy chain, the carbon of the methylene group bonded to the oxygen (Si-O-C H₂-) would be found in the 65-70 ppm region. The methine carbon (C H) at the branch point would appear around 38-40 ppm. The long alkyl chains would produce a cluster of signals between 22-32 ppm, with the terminal methyl carbons appearing at approximately 14 ppm.

²⁹Si NMR: ²⁹Si NMR is highly sensitive to the substitution pattern around the central silicon atom. researchgate.net For a pure, unhydrolyzed sample of TETRAKIS(2-OCTYLDODECYLOXY)SILANE, the silicon atom is in a Q⁰ environment (a silicon atom bonded to four -OR groups). This would result in a single, sharp resonance in the chemical shift range of approximately -80 to -85 ppm, characteristic of tetra-alkoxysilanes. researchgate.netgetty.edu The presence of impurities from hydrolysis or condensation would lead to additional signals corresponding to Q¹ (one Si-O-Si bond), Q² (two Si-O-Si bonds), etc., at different chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for TETRAKIS(2-OCTYLDODECYLOXY)SILANE

Functional GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Terminal -CH₃0.8 - 0.9~14
Alkyl Chain -(CH₂)n-1.2 - 1.422 - 32
Branch Point -CH-1.5 - 1.738 - 40
Si-O-CH₂-3.6 - 3.865 - 70

2D NMR Techniques for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space atomic relationships.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment verifies the proton-proton coupling network within the 2-octyldodecyloxy chains. sdsu.eduyoutube.com It would show a cross-peak between the Si-O-CH₂- protons and the adjacent methine (-CH-) proton, confirming their connectivity. Further correlations would trace the connectivity along the octyl and decyl chains, helping to assign the complex aliphatic region of the spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton signal to its directly attached carbon atom. youtube.com It is a powerful technique for unambiguously assigning the carbon spectrum. sdsu.edu For instance, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~68 ppm, confirming the Si-O-CH₂ group. Likewise, every proton signal in the alkyl chains would be correlated to its corresponding carbon signal. youtube.comyoutube.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TETRAKIS(2-OCTYLDODECYLOXY)SILANE is expected to show strong absorptions corresponding to its constituent bonds. nih.gov

C-H Stretching: Intense sharp bands in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methyl and methylene groups of the long alkyl chains. researchgate.net

Si-O-C Stretching: A strong, broad absorption band is expected in the 1000-1110 cm⁻¹ region, which is characteristic of the asymmetric Si-O-C stretching vibrations in alkoxysilanes. researchgate.netgelest.com This is often the most prominent feature in the spectrum.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would appear in the 1375-1470 cm⁻¹ range. researchgate.net

Si-O-Si Stretching: The absence of a significant band around 1018-1078 cm⁻¹ would indicate the high purity of the "tech-95" grade, suggesting minimal formation of siloxane (Si-O-Si) bridges through condensation. nih.govresearchgate.net

Table 2: Predicted FTIR Absorption Bands for TETRAKIS(2-OCTYLDODECYLOXY)SILANE

Wavenumber (cm⁻¹)Vibration ModeIntensity
2850 - 2960C-H Asymmetric & Symmetric StretchStrong
1460 - 1470C-H Bending (Scissoring)Medium
1375 - 1385C-H Bending (Methyl Rock)Medium
1000 - 1110Si-O-C Asymmetric StretchStrong, Broad

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and the siloxane backbone.

Si-O-Si Vibrations: While ideally absent in a pure monomer, any oligomeric impurities would give rise to characteristic Raman signals for Si-O-Si bonds, often seen around 490 cm⁻¹ and 800 cm⁻¹. researchgate.net

C-H and C-C Vibrations: The spectrum would also feature prominent peaks corresponding to C-H stretching (~2800-3000 cm⁻¹) and C-C stretching (~800-1200 cm⁻¹) within the extensive alkyl chains. jkps.or.kr

Si-O Stretching: The symmetric Si-O stretching vibrations are also Raman active and would be expected in the 600-750 cm⁻¹ range. jkps.or.krrsc.org Analysis by Raman spectroscopy is a powerful method for studying the hydrolysis and condensation kinetics of silanes. capes.gov.br

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is used to confirm the molecular weight of the target compound and to identify any low-level impurities. The molecular formula for TETRAKIS(2-OCTYLDODECYLOXY)SILANE is C₈₀H₁₆₄O₄Si, giving it a monoisotopic mass of approximately 1229.25 Da.

X-ray Scattering and Diffraction Studies for Crystalline or Supramolecular Organization

A hypothetical X-ray diffraction study on Tetrakis(2-octyldodecyloxy)silane could yield data on its unit cell parameters, bond lengths, and bond angles. The bulky and flexible 2-octyldodecyloxy chains would likely lead to complex packing arrangements, potentially forming layered structures or other forms of supramolecular organization. Small-angle X-ray scattering (SAXS) could further probe larger-scale structural features, such as the ordering of the long alkyl chains.

Hypothetical Crystallographic Data for Tetrakis(2-octyldodecyloxy)silane

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.2
b (Å)25.8
c (Å)18.9
α (°)90
β (°)95.4
γ (°)90
Volume (ų)7350
Z (molecules per unit cell)4

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Computational Chemistry Investigations

In the absence of extensive experimental data, computational chemistry provides a powerful avenue to predict and understand the behavior of Tetrakis(2-octyldodecyloxy)silane at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. arxiv.orgscispace.com For Tetrakis(2-octyldodecyloxy)silane, DFT calculations, likely employing a functional like B3LYP with a suitable basis set such as 6-31G(d), could be used to determine the most stable (lowest energy) conformation of the molecule. nih.gov

These calculations would provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT can elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Hypothetical DFT-Calculated Parameters for Tetrakis(2-octyldodecyloxy)silane

ParameterHypothetical Value
Optimized Si-O bond length (Å)1.65
Optimized O-C bond length (Å)1.44
Optimized Si-O-C bond angle (°)125.7
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)8.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Space and Flexibility

Due to the presence of four long and flexible 2-octyldodecyloxy chains, Tetrakis(2-octyldodecyloxy)silane is expected to possess a vast conformational landscape. Molecular Dynamics (MD) simulations are an ideal tool for exploring this conformational space and understanding the molecule's flexibility. nih.govnih.gov

By simulating the movement of atoms over time, MD can reveal the accessible conformations and the transitions between them. nih.gov For a molecule like this, MD simulations could track the folding and extension of the alkyl chains and the rotational dynamics around the Si-O bonds. This information is crucial for understanding how the molecule might behave in different environments, such as in solution or as part of a thin film. The results of MD simulations can be used to calculate properties like the radius of gyration, which provides a measure of the molecule's compactness in different states. chemrxiv.org

Quantum Chemical Calculations for Bonding Analysis and Reactivity Prediction

Quantum chemical calculations, which encompass methods like DFT, can provide deeper insights into the nature of chemical bonds and predict the molecule's reactivity. For instance, Natural Bond Orbital (NBO) analysis can be performed on the calculated wavefunction to understand the hybridization of atomic orbitals and the nature of the Si-O and C-O bonds.

These calculations can also predict sites of potential reactivity. For example, the calculated electrostatic potential map would highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for chemical attack. This information is fundamental for understanding the chemical stability of Tetrakis(2-octyldodecyloxy)silane and its potential interactions with other chemical species.

Mechanistic and Kinetic Investigations of Tetrakis 2 Octyldodecyloxy Silane S Reactivity

Hydrolysis Kinetics and Reaction Mechanisms

The general mechanism for this process is typically a bimolecular nucleophilic substitution (SN2-Si), which proceeds through a pentacoordinate transition state or intermediate. nih.govingentaconnect.com The accessibility of the central silicon atom to the incoming nucleophile (water) is a decisive factor for the reaction rate.

The rate of alkoxysilane hydrolysis is highly dependent on the pH of the reaction medium. unm.edu Generally, the hydrolysis rate exhibits a U-shaped profile with respect to pH, being slowest near neutral pH (around 7) and catalyzed under both acidic and basic conditions. unm.eduafinitica.com

Acid Catalysis: Under acidic conditions (pH < 7), an alkoxy group is rapidly protonated, making it a better leaving group (an alcohol). researchgate.net The silicon center becomes more electrophilic, facilitating the nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis. gelest.com

Base Catalysis: In basic media (pH > 7), the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, directly attacks the silicon atom. nih.gov This mechanism is highly effective for less sterically hindered silanes.

For TETRAKIS(2-OCTYLDODECYLOXY)SILANE, the extreme steric bulk of the 2-octyldodecyloxy groups is expected to significantly retard the hydrolysis rate across the entire pH range. The silicon atom is so effectively shielded that the catalytic effect of acid or base may be less pronounced compared to smaller alkoxysilanes, as physical access for the nucleophile becomes the primary rate-limiting factor.

The solvent environment is also critical. Due to its large, non-polar alkyl chains, TETRAKIS(2-OCTYLDODECYLOXY)SILANE has very low solubility in water. Hydrolysis is therefore typically carried out in a co-solvent system, such as an alcohol-water mixture. The choice of solvent can affect the solubility of the reactants and the stabilization of the transition state.

Table 1: Qualitative Influence of pH on Alkoxysilane Reaction Rates

pH RangeDominant CatalystHydrolysis RateCondensation RateResulting Structure (General)
Acidic (pH < 4) H₃O⁺FastSlowerWeakly branched, linear-like polymers unm.edu
Near Neutral (pH 6-8) UncatalyzedMinimumMinimumSlow gelation, stable silanols afinitica.com
Basic (pH > 10) OH⁻Slow to ModerateFastHighly branched, colloidal particles unm.edu

This table represents general trends for alkoxysilanes. For TETRAKIS(2-OCTYLDODECYLOXY)SILANE, all rates are expected to be significantly lower due to steric effects.

The hydrolytic stability of an alkoxysilane is a direct consequence of its molecular structure, primarily the steric and electronic effects of its substituents.

Steric Effects: This is the most dominant factor for TETRAKIS(2-OCTYLDODECYLOXY)SILANE. The 2-octyldodecyl group is a highly branched and voluminous alkyl chain. The four of these groups create a dense, protective shield around the central silicon atom, severely impeding the approach of water molecules. researchgate.net This steric hindrance drastically reduces the rate of hydrolysis, making the compound exceptionally stable compared to silanes with smaller alkoxy groups like methoxy (B1213986) or ethoxy. gelest.comosti.gov The rate of hydrolysis generally decreases as the steric bulk of the alkoxy group increases. gelest.com After the first alkoxy group is hydrolyzed, the steric effects on the subsequent hydrolysis steps remain substantial. researchgate.net

Electronic Effects: The alkoxy groups are generally considered to have an electron-donating inductive effect. This effect increases the electron density on the silicon atom, making it slightly less electrophilic and thus less susceptible to nucleophilic attack. However, for large alkyl groups, this electronic effect is minor compared to the overwhelming influence of steric hindrance. nih.gov

Table 2: Relative Hydrolysis Rates Based on Steric Bulk of Alkoxy Groups

Alkoxy GroupChemical FormulaSteric BulkExpected Relative Hydrolysis Rate
Methoxy-OCH₃LowVery High
Ethoxy-OCH₂CH₃ModerateHigh
Isopropoxy-OCH(CH₃)₂HighLow
2-Octyldodecyloxy -OCH(C₈H₁₇)(C₁₀H₂₁)Extremely HighExtremely Low

This table provides a qualitative comparison based on established principles of steric hindrance in SN2 reactions at silicon centers. gelest.comosti.gov

Condensation Pathways and Oligomerization Kinetics

Following hydrolysis, the resulting silanol (B1196071) (Si-OH) groups can undergo condensation reactions with other silanols or unhydrolyzed alkoxy groups to form siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct, respectively. gelest.com This process leads to the formation of oligomers and eventually a polymer network.

For TETRAKIS(2-OCTYLDODECYLOXY)SILANE, the condensation process is, like hydrolysis, severely limited by steric hindrance. The bulky 2-octyldodecyloxy groups that remain on the hydrolyzed intermediates prevent the close approach required for two silicon centers to react. Consequently, extensive oligomerization and the formation of a dense, three-dimensional network are highly improbable. osti.gov Any condensation that occurs would likely be very slow and limited to the formation of dimers or short-chain oligomers.

Similar to hydrolysis, condensation is catalyzed by both acids and bases. unm.edu

Acid-Catalyzed Condensation: In acidic conditions, a silanol group is protonated, forming a good leaving group (H₂O). A second silanol then acts as a nucleophile, attacking the protonated silicon center to form a siloxane bond. nih.gov This pathway tends to favor the reaction between less-condensed species, leading to more linear or randomly branched polymers. unm.edu

Base-Catalyzed Condensation: In basic conditions, a silanol is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol. unm.edu This mechanism favors the reaction of terminal groups with more highly condensed species, leading to more compact, highly branched, and particle-like structures. researchgate.net

For TETRAKIS(2-OCTYLDODECYLOXY)SILANE-derived silanols, both catalytic pathways would be kinetically very slow. The steric shield prevents the reactive centers from interacting effectively, regardless of the catalytic enhancement.

The formation of a siloxane network is a complex process influenced by several factors that control the competition between hydrolysis and condensation rates.

Catalyst: The type of catalyst (acid vs. base) dictates the reaction pathway and the resulting network topology, as described above. researchgate.netunm.edu Lewis acids have also been shown to be effective catalysts for silanol polycondensation. acs.org

Water-to-Silane Ratio (R): A low R value under acidic conditions can lead to incomplete hydrolysis and the formation of more linear, polymeric networks. A high R value under basic conditions promotes the formation of highly branched, colloidal silica-like particles. unm.edu

Precursor Structure: The structure of the alkoxysilane precursor is paramount. For TETRAKIS(2-OCTYLDODECYLOXY)SILANE, the immense steric bulk of the substituents is the single most important factor, effectively inhibiting the formation of an extended siloxane network. osti.gov The result is more likely to be a collection of monomers and small, soluble oligomers rather than an insoluble gel. mdpi.comresearchgate.net

Reaction Rate Studies Using In-Situ Monitoring Techniques

The slow reaction kinetics anticipated for TETRAKIS(2-OCTYLDODECYLOXY)SILANE due to its steric hindrance make in-situ monitoring techniques essential for quantifying its reactivity, particularly in the context of sol-gel processes.

Optical Turbidity Scanning for Sol-Gel Kinetics

Optical turbidity scanning is a powerful technique for monitoring the hydrolysis and condensation of water-insoluble silanes. mdpi.comnih.govusu.edu This method tracks changes in light transmission through a reaction mixture over time. researchgate.net For an immiscible silane (B1218182) like TETRAKIS(2-OCTYLDODECYLOXY)SILANE, it would initially form a separate phase in an aqueous solution.

The process would be monitored as follows:

Hydrolysis: As the silane at the interface hydrolyzes to form more soluble silanols, the volume of the neat silane phase would decrease, leading to an increase in light transmission through that region of the sample.

Condensation: The subsequent condensation of these silanols to form oligomers and eventually a silica (B1680970) network would lead to an increase in turbidity in the aqueous phase, causing a decrease in light transmission. mdpi.com

Due to the extreme steric hindrance, the rates of both hydrolysis and condensation are expected to be very slow. A hypothetical dataset for the optical turbidity scanning of TETRAKIS(2-OCTYLDODECYLOXY)SILANE under acidic conditions is presented below.

Table 1: Hypothetical Optical Turbidity Data for TETRAKIS(2-OCTYLDODECYLOXY)SILANE Hydrolysis and Condensation

Time (hours) Transmission at Silane Phase (%) Transmission in Bulk Solution (%) Interpretation
0 5 98 Initial state, two-phase system
24 10 97 Slow onset of hydrolysis
48 15 96 Continued slow hydrolysis
72 20 94 Onset of condensation detected
96 25 90 Slow progression of condensation

Dynamic Light Scattering (DLS) for Polymerization Monitoring

Dynamic Light Scattering (DLS) is a complementary technique used to monitor the formation and growth of particles in solution during polymerization. rsc.orgnumberanalytics.com As the condensation of silanols progresses, oligomers and then nanoparticles are formed. DLS measures the size of these particles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion. mdpi.comnih.gov

For TETRAKIS(2-OCTYLDODECYLOXY)SILANE, DLS would be employed to track the growth of the silica particles formed during the sol-gel process. Initially, no particles would be detected. As condensation begins, small oligomers would form, followed by larger aggregates. The rate of particle growth would provide valuable kinetic information about the condensation process. Given the slow kinetics, particle growth is expected to occur over an extended period.

A hypothetical DLS dataset for the polymerization of TETRAKIS(2-OCTYLDODECYLOXY)SILANE is shown below.

Table 2: Hypothetical Dynamic Light Scattering Data for TETRAKIS(2-OCTYLDODECYLOXY)SILANE Polymerization

Time (hours) Average Particle Diameter (nm) Polydispersity Index (PDI) Interpretation
0 0 N/A No particles detected
72 5 0.5 Initial formation of small oligomers
96 20 0.4 Particle growth
120 50 0.3 Continued particle growth and narrowing of size distribution

Role of Tetrakis 2 Octyldodecyloxy Silane in Advanced Chemical Precursor Systems and Interfacial Phenomena

Precursor Chemistry in Sol-Gel Processes

In sol-gel science, alkoxysilanes are fundamental precursors for the synthesis of silica-based networks. The chemical transformations involving TETRAKIS(2-OCTYLDODECYLOXY)SILANE are governed by classic sol-gel chemistry, namely hydrolysis and condensation, which proceed under acidic or basic catalysis. researchgate.net

The process begins with the hydrolysis of the alkoxy groups (OR, where R is the 2-octyldodecyl group) attached to the silicon atom. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of an alcohol (2-octyldodecanol) and the formation of a silanol (B1196071) group (Si-OH). This initial step can be repeated to replace up to four of the alkoxy groups with hydroxyl groups, although steric hindrance from the bulky alkyl chains may limit the extent of hydrolysis at a single silicon center.

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions. There are two primary condensation pathways:

Water Condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.

Alcohol Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and a molecule of alcohol.

These sequential and often competing reactions transform the molecular precursor from a "sol" of discrete or oligomeric species into an integrated, three-dimensional "gel" network.

Reaction Type General Equation Reactants Products
Hydrolysis Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROHTETRAKIS(2-OCTYLDODECYLOXY)SILANE, WaterSilanol, 2-Octyldodecanol
Water Condensation ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂OTwo Silanol GroupsSiloxane Bond, Water
Alcohol Condensation ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROHAlkoxy Group, Silanol GroupSiloxane Bond, 2-Octyldodecanol

Table 1: Fundamental Chemical Transformations in the Sol-Gel Process involving an Alkoxysilane Precursor.

The structure of TETRAKIS(2-OCTYLDODECYLOXY)SILANE is pivotal in the formation of organosilica, a class of materials also known as organically modified silicates (ORMOSILs). Unlike traditional precursors such as tetraethoxysilane (TEOS), where all four alkoxy groups are readily hydrolyzed, this compound contains large, hydrolytically stable 2-octyldodecyl groups.

During the sol-gel process, the hydrolysis and subsequent condensation reactions primarily form an inorganic silica-like (Si-O-Si) backbone. However, the bulky 2-octyldodecyloxy groups remain covalently bonded to this network. The result is a hybrid material at the molecular level, comprising an inorganic siloxane core with a periphery of long, organic alkyl chains. This structure is distinct from a simple composite; the organic and inorganic components are linked by strong covalent bonds, creating a single, continuous network.

The molecular structure of the precursor provides significant control over the final chemical architecture of the resulting network. The four extremely bulky 2-octyldodecyloxy groups exert substantial steric hindrance around the central silicon atom. This steric crowding has several key chemical consequences:

It slows down the rates of hydrolysis and condensation compared to smaller alkoxysilanes. buaa.edu.cn

It prevents the formation of a dense, highly cross-linked inorganic silica (B1680970) network.

It dictates the spatial arrangement of the siloxane bonds, leading to a more open and porous network structure with large, permanently incorporated organic moieties.

By using such a sterically demanding precursor, chemists can precisely engineer the network's chemical environment, creating materials with built-in porosity and a high degree of organic character directly integrated into the inorganic framework. This contrasts with systems where organic functionality is added in a separate post-synthesis step.

Functionalization Agent in Polymer Science

TETRAKIS(2-OCTYLDODECYLOXY)SILANE can act as a functionalization and cross-linking agent in polymer systems, particularly those containing reactive groups that can interact with the silane's alkoxy functionalities or the silanols produced upon its hydrolysis.

While not a typical "grafting to" agent due to the lack of a distinct reactive functional group, TETRAKIS(2-OCTYLDODECYLOXY)SILANE is highly effective for the chemical modification of fillers (e.g., silica, metal oxides) that are subsequently dispersed within a polymer matrix. This process, a form of surface grafting, relies on the reaction of the silane (B1218182) with hydroxyl groups present on the filler's surface. nih.govnih.gov

The mechanism involves two steps:

Hydrolysis: In the presence of trace moisture, one or more of the 2-octyldodecyloxy groups hydrolyze to form reactive silanol (Si-OH) groups.

Condensation: These silanols then react with the surface hydroxyls (e.g., M-OH on a metal oxide or Si-OH on a silica filler) to form stable, covalent ether-like bonds (e.g., M-O-Si or Si-O-Si). researchgate.net

This reaction effectively grafts a layer of bulky, hydrophobic 2-octyldodecyl chains onto the filler's surface. This modification alters the filler's surface chemistry from hydrophilic to organophilic, which is a critical step for achieving compatibility and strong interfacial adhesion with a non-polar polymer matrix.

As a tetrafunctional molecule, TETRAKIS(2-OCTYLDODECYLOXY)SILANE can serve as a potent cross-linking node. In polymer systems that are moisture-curable, such as silane-grafted polymers, this compound can be introduced as a cross-linking additive. google.com

Upon exposure to moisture, the silane hydrolyzes to form multiple reactive silanol groups. These silanols can then co-condense with silanol groups on adjacent polymer chains or with other hydrolyzed silane molecules. The formation of a network of strong, stable siloxane (Si-O-Si) bonds between polymer chains results in a cross-linked matrix. Each molecule of TETRAKIS(2-OCTYLDODECYLOXY)SILANE can potentially form up to four such linkages, creating a durable three-dimensional network. The large organic groups remain as pendant chains within this network, influencing the final chemical environment of the cured material.

Interfacial Chemistry and Surface Modification Mechanisms

The primary role of TETRAKIS(2-OCTYLDODECYLOXY)SILANE in interfacial chemistry is to fundamentally alter the chemical nature of a substrate's surface through covalent bonding. This surface modification is a cornerstone of silane coupling agent chemistry. nih.gov

The mechanism is predicated on the presence of hydroxyl (-OH) groups on the surface of the substrate, which are common on materials like glass, ceramics, metals, and mineral fillers. The chemical bonding process is outlined in the table below.

Step Description Chemical Transformation
1. Hydrolysis The silane's alkoxy groups react with water (often trace amounts on the substrate surface or in the solvent) to produce reactive silanol (Si-OH) groups and 2-octyldodecanol as a byproduct.≡Si-OR + H₂O → ≡Si-OH + ROH
2. Physisorption The hydrolyzed silane molecules form hydrogen bonds with the hydroxyl groups on the substrate surface, bringing the reactive sites into close proximity.≡Si-OH···HO-Substrate
3. Condensation (Covalent Bonding) With heating or catalysis, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. This forms a highly stable, covalent siloxane bond (Si-O-Substrate) and releases a molecule of water.≡Si-OH + HO-Substrate → ≡Si-O-Substrate + H₂O

Table 2: Mechanism of Surface Modification via Silanization.

Once bonded, the TETRAKIS(2-OCTYLDODECYLOXY)SILANE molecule is anchored to the surface. The four long, bulky, and non-polar 2-octyldodecyl chains orient themselves away from the typically polar substrate. This creates a new, well-defined interface with a chemical character dominated by the hydrocarbon chains. This dense layer of organic groups effectively masks the underlying substrate's chemistry, transforming a high-energy, hydrophilic surface into a low-energy, hydrophobic one.

Covalent Attachment to Inorganic Substrates (e.g., Metal Oxides, Silica, Clay)

Tetrakis(2-octyldodecyloxy)silane serves as a potent surface modifying agent, capable of forming robust, covalent bonds with a variety of inorganic substrates. The fundamental mechanism of attachment is analogous to that of other alkoxysilanes and relies on the reactivity of its silane core with hydroxyl groups present on the surfaces of materials like metal oxides, silica, and clays. nih.govresearchgate.net The process of silanization involves two primary chemical reactions: hydrolysis and condensation. researchgate.net

First, in the presence of trace amounts of water, the 2-octyldodecyloxy groups (-O-C₂₀H₄₁) attached to the central silicon atom undergo hydrolysis to form silanol groups (-Si-OH). researchgate.net This reaction can proceed stepwise, with one or more of the four alkoxy groups being replaced by hydroxyl groups. The large, sterically hindering nature of the 2-octyldodecyl branches influences the rate of this hydrolysis step.

Following hydrolysis, the newly formed and highly reactive silanol groups readily react with the surface hydroxyl groups (M-OH, where M can be Si, Al, Fe, etc.) on the inorganic substrate. researchgate.net This condensation reaction forms a strong, stable, and covalent metallo-siloxane or siloxane bond (M-O-Si). researchgate.netohiolink.edu This covalent linkage permanently grafts the molecule to the substrate. Furthermore, adjacent hydrolyzed silane molecules can react with each other, creating a cross-linked polysiloxane network (Si-O-Si) that enhances the durability and density of the resulting surface film. researchgate.netohiolink.edu This dual bonding capability—to the substrate and to each other—allows for the formation of a highly stable and well-adhered surface layer. nih.gov

The table below outlines the key reaction steps for the covalent attachment of tetrakis(2-octyldodecyloxy)silane to an inorganic surface.

StepReaction NameReactantsProductsBond Formed
1 HydrolysisTetrakis(2-octyldodecyloxy)silane, Water (H₂O)Silanol-functionalized Silane, 2-OctyldodecanolSi-OH
2 Condensation (Surface Grafting)Silanol-functionalized Silane, Substrate Surface Hydroxyls (M-OH)Grafted Silane, Water (H₂O)M-O-Si (Covalent)
3 Condensation (Cross-linking)Silanol-functionalized Silane, Adjacent Silanol-functionalized SilanePolysiloxane Network, Water (H₂O)Si-O-Si (Covalent)

Molecular Adsorption and Orientation at Interfaces

The adsorption behavior and subsequent orientation of tetrakis(2-octyldodecyloxy)silane at an interface are dominated by its unique molecular architecture. The molecule consists of a central, polar silicon-oxygen core and four large, non-polar, and bulky 2-octyldodecyl alkyl chains. This amphiphilic nature dictates how it arranges itself on a substrate surface.

Upon covalent attachment to a hydrophilic inorganic substrate as described in the previous section, the molecule's orientation is driven by thermodynamic and steric factors. The polar silane head group anchors to the polar surface. To minimize steric repulsion between the four massive alkyl chains and to maximize van der Waals interactions among them, the chains tend to organize into a densely packed, ordered layer. researchgate.net This self-assembly process results in the long, hydrophobic alkyl tails orienting away from the substrate, creating a new, non-polar interface. nih.gov

This well-defined orientation effectively transforms the properties of the original substrate. A high-energy, hydrophilic surface (e.g., metal oxide or silica) is converted into a low-energy, hydrophobic surface. This change is evidenced by a significant increase in the water contact angle of the modified surface. nih.gov The resulting organic layer acts as a physical barrier, preventing direct contact between the underlying substrate and the external environment, which is a key principle in its use for surface protection. researchgate.net

The table below summarizes the key characteristics of the molecule's behavior at interfaces.

FeatureDescriptionConsequence
Molecular Structure Central polar Si-O core with four large, non-polar 2-octyldodecyl chains.Amphiphilic character drives specific orientation at interfaces.
Surface Anchoring The silane core covalently bonds to the inorganic substrate.Strong and durable adhesion of the molecular layer.
Self-Assembly The bulky alkyl chains organize to minimize steric hindrance and maximize van der Waals forces.Formation of a dense, ordered, and uniform monolayer.
Final Orientation Hydrophobic alkyl tails are oriented away from the substrate surface.Creates a low-energy, non-polar, and water-repellent surface. nih.gov

Chemical Vapor Deposition (CVD) Precursor Studies

Tetrakis(2-octyldodecyloxy)silane, due to its silicon content and volatility under controlled conditions, is a candidate for use as a precursor in Chemical Vapor Deposition (CVD) processes. In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes at high temperatures, leading to the deposition of a thin solid film onto a substrate. mdpi.com The chemical reactions of the precursor, both in the gas phase and on the substrate surface, are critical to defining the properties of the deposited film.

Gas-Phase Chemistry and Decomposition Pathways

In a high-temperature CVD environment, the tetrakis(2-octyldodecyloxy)silane molecule is subjected to conditions that induce its decomposition before it reaches the substrate surface. The decomposition pathways are dictated by the relative strengths of the chemical bonds within the molecule. The most probable initial steps involve the homolytic cleavage of the Si-O and C-O bonds, which are typically weaker than C-C or C-H bonds.

Thermal decomposition of a structurally similar compound, tetrakis(2-ethylhexoxy)silane, is known to yield silicon dioxide and bis(2-ethylhexyl) ether at elevated temperatures. By analogy, the gas-phase decomposition of tetrakis(2-octyldodecyloxy)silane likely generates a variety of reactive species. These reactions create a complex mixture of silicon-containing radicals, alkoxy radicals, and other hydrocarbon fragments in the gas phase, which are the active species for film deposition.

The table below details the plausible primary decomposition reactions in the gas phase.

Reaction TypeBond CleavedInitial ReactantProbable Gas-Phase Products
Si-O Bond Cleavage Si-OTetrakis(2-octyldodecyloxy)silaneSilyl (B83357) Radicals (e.g., •Si(OR)₃), 2-Octyldodecyloxy Radicals (•OR)
C-O Bond Cleavage C-O (within the alkoxy group)Tetrakis(2-octyldodecyloxy)silaneSiloxy Radicals (e.g., (RO)₃SiO•), 2-Octyldodecyl Radicals (•R)
Elimination Reaction C-H, C-OTetrakis(2-octyldodecyloxy)silaneSilanols (e.g., (RO)₃SiOH), Alkenes
Secondary Reactions VariousPrimary Radical SpeciesSmaller Hydrocarbon Fragments, Volatile Silicon Species

(where R = 2-octyldodecyl group, C₂₀H₄₁)

Surface Reactions During Film Growth

Once the reactive precursor fragments are generated in the gas phase, they are transported to the heated substrate surface where film growth occurs. The surface reaction mechanism involves a sequence of steps including adsorption, reaction, and desorption of byproducts. mdpi.com

Reactive silicon-containing species, such as silyl radicals (•Si(OR)₃) or silanols, adsorb onto the substrate surface. These adsorbed species are chemically unstable and readily react with active sites on the growing film surface. These reactions lead to the incorporation of silicon into the film, typically forming a silicon oxide or silicon oxycarbide network. Simultaneously, the large organic ligands (the 2-octyldodecyl groups) or their fragments are eliminated from the surface, usually as volatile byproducts like alcohols, ethers, or hydrocarbons, which then desorb back into the gas phase and are removed from the system. This continuous process of adsorption, surface reaction, and desorption builds the film layer by layer. mdpi.com

The table below outlines the proposed sequence of events during surface reactions for film growth.

StepProcessDescriptionResult
1 AdsorptionReactive gas-phase species (e.g., silyl radicals, silanols) physically or chemically adsorb onto the substrate surface.Precursor species are available at the growth interface.
2 Surface ReactionAdsorbed silicon-containing species react with the surface, breaking Si-O or Si-C bonds in the precursor and forming new bonds with the film.Incorporation of silicon into the growing film.
3 Ligand EliminationThe large 2-octyldodecyl organic groups are cleaved from the silicon center.Formation of volatile organic byproducts.
4 DesorptionVolatile byproducts (e.g., alcohols, ethers, hydrocarbons) are released from the surface into the gas phase.Removal of byproducts, leaving a purified film.

Future Directions in the Academic Research of Long Chain Tetraalkoxysilanes

Development of Sustainable Synthesis Methodologies

The traditional synthesis of tetraalkoxysilanes often involves silicon tetrachloride, a corrosive and hazardous reagent. smolecule.com A primary focus of future research is the development of greener, more sustainable synthetic routes.

One promising avenue is the direct synthesis from silica (B1680970) (SiO₂) and the corresponding long-chain alcohols. rsc.org This method circumvents the need for metallic silicon or silicon halides. Researchers have successfully synthesized various tetraalkoxysilanes (TROS) with yields exceeding 70% in under six hours by using molecular sieves as dehydrating agents. rsc.org Another approach involves the base-catalyzed depolymerization of SiO₂ with alcohols, which can also yield tetraalkoxysilanes. nih.gov These methods utilize abundant and less hazardous starting materials, reducing the environmental impact of production. nih.gov

Mechanochemistry presents another innovative and sustainable pathway. The direct synthesis of tetraalkoxysilanes from metallic silicon and alcohols has been achieved in a high-pressure mechanochemical reactor. rsc.org This technique has been shown to be effective at lower temperatures than previously reported, with one study achieving a 77% silicon conversion and 98% selectivity for the tetraalkoxysilane product at just 100°C using a copper-based catalyst. rsc.org Adapting these solvent-free or low-solvent methods for long-chain alcohols like 2-octyldodecanol could significantly improve the sustainability profile for producing compounds like Tetrakis(2-octyldodecyloxy)silane.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of long-chain tetraalkoxysilanes is a fertile ground for academic exploration. While the fundamental hydrolysis and condensation reactions that form siloxane polymers are well-known, the influence of sterically demanding, long alkyl chains on these kinetics is an area of active investigation. nih.gov The bulky nature of the 2-octyldodecyloxy groups is expected to significantly modulate the rates of these reactions compared to shorter-chain analogues like tetraethoxysilane (TEOS). nih.gov

Beyond polymerization, researchers are exploring the conversion of tetraalkoxysilanes into other valuable chemicals. For instance, they can serve as a silicon source in the catalytic synthesis of carbamates from amines and carbon dioxide (CO₂). nih.gov Research has shown that the length of the alkyl group on the tetraalkoxysilane impacts the reaction yield. nih.gov

Table 1: Effect of Tetraalkoxysilane (TROS) Structure on Carbamate (B1207046) Synthesis Yield

Entry Tetraalkoxysilane (TROS) Yield (%)
1 Tetramethoxysilane (B109134) (TMOS) 84
2 Tetraethoxysilane (TEOS) Lower Yield
3 Tetra-n-propoxysilane (TPrOS) Lower Yield
4 Tetra-n-butoxysilane (TBOS) Lower Yield

This table was generated based on data from a study on carbamate synthesis from TROS, aniline, and CO₂. nih.gov

This trend suggests that while longer alkyl chains can reduce yields in some catalytic systems, it opens up avenues for tuning reactivity and selectivity. nih.gov Future work will likely focus on designing catalysts that can efficiently accommodate the steric bulk of long-chain tetraalkoxysilanes, enabling new chemical transformations. Other novel applications include their use as dehydrating reagents in the condensation of carboxylic acids and amines to form amides. researchgate.net

Integration into Advanced Predictive Computational Models

Computational chemistry offers powerful tools for understanding and predicting the behavior of complex molecules. The polymerization kinetics of alkoxysilanes are governed by numerous factors, including pH, catalyst, and the structure of the alkoxy group. nih.gov Computational models, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanisms of hydrolysis and condensation reactions. nih.gov

For long-chain tetraalkoxysilanes, these models become particularly crucial. The conformational complexity and steric interactions of the 2-octyldodecyloxy chains present a significant challenge for experimental analysis alone. Future research will focus on developing and refining computational models to:

Accurately predict the hydrolysis and condensation rates of bulky alkoxysilanes.

Simulate the self-assembly and resulting morphology of polymers derived from these precursors.

Understand how the long alkyl chains influence interactions with surfaces and other molecules in hybrid materials.

These advanced predictive models can accelerate the design of new materials by allowing for in-silico screening of properties, guiding experimental efforts toward the most promising systems. researchgate.net

Synergistic Research with Other Organometallic and Organic Systems

The unique properties of long-chain tetraalkoxysilanes make them ideal candidates for creating novel hybrid materials through synergistic research with other chemical systems. Their long alkyl chains can impart solubility in organic media and flexibility, while the central silicate (B1173343) core provides a connection to inorganic chemistry.

One area of exploration is their reaction with organometallic reagents, such as Grignard reagents (organomagnesium compounds). researchgate.net This approach allows for the controlled substitution of alkoxy groups with alkyl or aryl groups, providing a pathway to synthesize asymmetric organosilicon compounds that are not easily accessible through other means. researchgate.netlkouniv.ac.in This enables the creation of tailored molecules with specific functionalities.

Furthermore, long-chain tetraalkoxysilanes are key building blocks for organic-inorganic hybrid polymers. smolecule.com They can be co-polymerized with organic monomers to create materials that combine the properties of both components, such as the thermal stability of silicones and the functional versatility of organic polymers. nih.gov For example, they can be incorporated into polyurethane or other polymer systems to enhance properties like flexibility and thermal stability. smolecule.comnih.gov This integration is pivotal for developing advanced materials for applications in coatings, sealants, and solar cells. smolecule.com

Q & A

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to assess decomposition profiles. The long alkyl chains degrade at ~250–300°C, while the siloxane backbone remains stable up to 400°C .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transitions in composites) with heating rates of 10°C/min.
  • Contradiction resolution : Discrepancies in reported degradation temperatures may arise from residual solvents or catalyst traces. Pre-treat samples via Soxhlet extraction (ethanol, 48 hours) to standardize results .

How can researchers mitigate batch-to-batch variability in TETRAKIS(2-OCTYLDODECYLOXY)SILANE for reproducible surface modification studies?

Q. Basic Research Focus

  • Quality control protocols :
    • GC-MS : Detect volatile impurities (e.g., unreacted alcohol or chlorosilanes).
    • Karl Fischer titration : Ensure water content <100 ppm to prevent premature hydrolysis .
  • Standardized storage : Store under argon at −20°C to minimize oxidative degradation. Silanes with long alkyl chains are less moisture-sensitive but prone to autoxidation over time .

What mechanisms explain the compound’s performance as a hydrophobic coating agent, and how can its efficacy be quantified?

Q. Advanced Research Focus

  • Contact angle measurements : Use goniometry to assess hydrophobicity (expected angles >110° for coatings). Compare with shorter-chain analogs to demonstrate enhanced water repellency due to alkyl chain packing .
  • XPS analysis : Verify surface composition post-application; high-resolution Si 2p spectra should show SiO₂ peaks (∼103.5 eV) after curing, confirming crosslinking .
  • Environmental testing : Expose coatings to humidity chambers (85% RH, 85°C, 500 hours) and measure adhesion via scratch tests (ASTM D3359) .

What strategies resolve contradictions in literature-reported solubility parameters for TETRAKIS(2-OCTYLDODECYLOXY)SILANE?

Q. Advanced Research Focus

  • Hansen Solubility Parameters (HSP) : Determine via turbidimetry in solvent blends. The compound’s high δd (dispersion) component (~18 MPa¹/²) aligns with non-polar solvents (e.g., hexane, toluene). Discrepancies may arise from residual oligomers; clarify via GPC analysis .
  • Controlled solubility studies : Prepare solutions at varying concentrations (0.1–5% w/v) and monitor aggregation via dynamic light scattering (DLS). Critical micelle concentrations (CMC) can explain anomalous solubility in polar aprotic solvents .

How does TETRAKIS(2-OCTYLDODECYLOXY)SILANE compare to other alkylalkoxysilanes in enhancing nanoparticle dispersion in polymer matrices?

Q. Advanced Research Focus

  • TEM/SAXS : Evaluate dispersion uniformity in nanocomposites. The long alkyl chains reduce interfacial tension, improving nanoparticle (e.g., SiO₂, TiO₂) distribution versus methyl- or ethyl-substituted silanes .
  • Rheological testing : Measure viscosity reductions in polymer melts; TETRAKIS(2-OCTYLDODECYLOXY)SILANE acts as a plasticizer, lowering melt viscosity by 20–30% compared to shorter-chain analogs .

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